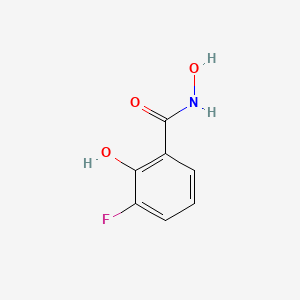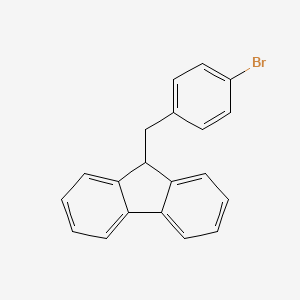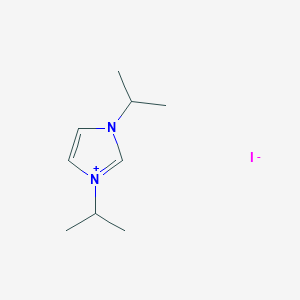
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide: is an organic compound with the molecular formula C20H24N4O5 and a molecular weight of 400.42836 g/mol . This compound is often used in biochemical research, particularly in the study of enzyme kinetics and protease activity.
Wirkmechanismus
Target of Action
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is primarily targeted towards trypsin-like enzymes and granule-associated serine esterases . These enzymes play a crucial role in various biological processes, including digestion and immune response.
Mode of Action
The compound acts as a substrate for these enzymes . It undergoes enzymatic cleavage, leading to the release of p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, making this compound useful in enzyme assays.
Result of Action
The primary result of the action of this compound is the cleavage of the compound by its target enzymes, leading to the release of p-nitroaniline . This can be used to measure the activity of the enzymes, providing valuable information about biological processes.
Biochemische Analyse
Biochemical Properties
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is known to interact with various enzymes, proteins, and other biomolecules. Its carboxyl group can condense with the amino group to form a peptide bond . This property is particularly useful in preventing non-specific reactions during the synthesis of polypeptides or proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the amino group of biomolecules, leading to the formation of peptide bonds . This process can result in changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide bond formation . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Cbz) group. The p-nitroanilide moiety is then introduced through a coupling reaction. The general synthetic route includes:
Protection of Lysine: The epsilon-amino group of L-lysine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected lysine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Protection: Using large reactors for the protection of lysine with benzyloxycarbonyl chloride.
Efficient Coupling: Employing high-efficiency coupling reagents and solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin in a buffered aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.
Major Products:
Hydrolysis: L-lysine and p-nitroaniline.
Reduction: N-epsilon-Benzyloxycarbonyl-L-lysine p-phenylenediamine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug development and as a diagnostic tool for enzyme-related diseases .
Industry:
Vergleich Mit ähnlichen Verbindungen
N-epsilon-Carbobenzyloxy-L-lysine: Similar in structure but lacks the p-nitroanilide moiety.
N-alpha-Benzyloxycarbonyl-L-lysine: The protection group is on the alpha-amino group instead of the epsilon-amino group.
Uniqueness: N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is unique due to its dual functionality as both a protected amino acid and a chromogenic substrate for protease activity assays .
Eigenschaften
IUPAC Name |
benzyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c21-18(19(25)23-16-9-11-17(12-10-16)24(27)28)8-4-5-13-22-20(26)29-14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,26)(H,23,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWWDWRCPARCIQ-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

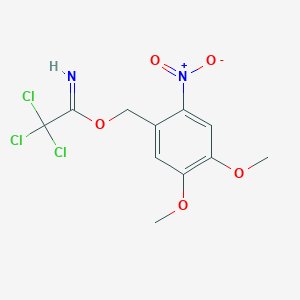

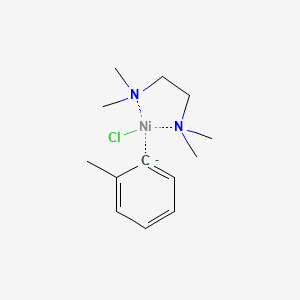

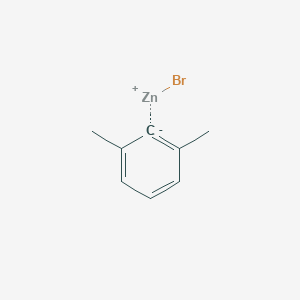
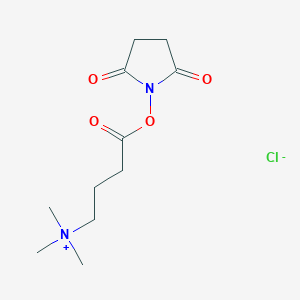
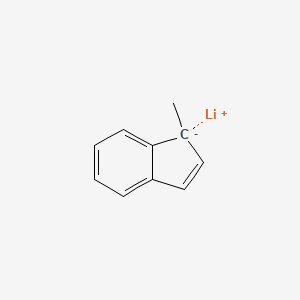
![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)
